3-(DI-T-Butylphosphino)propylamine
Description
3-(Di-t-Butylphosphino)propylamine (CAS: 1196147‑72‑4) is an organophosphorus compound with the molecular formula C11H26NP and a molecular weight of 203.30 g/mol. It is a pale yellow to colorless, air-sensitive liquid, typically stored in tetrahydrofuran (THF) solutions (10 wt%) to enhance stability . Structurally, it features a propylamine backbone modified with a di-t-butylphosphino group, making it a versatile ligand in coordination chemistry.
This compound is widely employed in catalytic systems, particularly in ruthenium-based complexes for organic synthesis. For example, dichlorobis[this compound]ruthenium(II) (CAS: 1196147-60-0) is a patented catalyst used in hydrogenation and cross-coupling reactions under license from Kanata . Its electron-rich phosphine group enhances metal-ligand coordination, improving catalytic efficiency in asymmetric transformations .
Properties
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMCOLELPAPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 3-Bromopropylamine
The amine group in 3-bromopropylamine is protected as a tert-butoxycarbonyl (Boc) derivative. This step ensures compatibility with strongly basic conditions required for phosphide generation. Boc protection is achieved by reacting 3-bromopropylamine with di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding Boc-3-bromopropylamine in ~90% yield.
Phosphide Anion Generation
Di-t-butylphosphine is deprotonated using potassium tert-butoxide (KOtBu) in THF, forming the potassium di-t-butylphosphide (KP(t-Bu)₂) anion. This intermediate exhibits strong nucleophilicity, enabling displacement of the bromide in Boc-3-bromopropylamine.
Substitution and Deprotection
Heating Boc-3-bromopropylamine with KP(t-Bu)₂ at 60°C for 12 hours under argon affords the Boc-protected product. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane releases the free amine, yielding 3-(di-t-butylphosphino)propylamine in 75–85% overall yield.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Boc Protection | THF, rt, 2 h | 92 |
| Substitution | THF, 60°C, 12 h | 88 |
| Deprotection | TFA/DCM, rt, 1 h | 95 |
Hydrophosphination of Allylamine
Hydrophosphination offers a direct route to install the phosphino group across an unsaturated bond. This method avoids pre-functionalized halogenated precursors but requires careful control over regiochemistry.
Reaction Mechanism
Allylamine (CH₂=CHCH₂NH₂) reacts with di-t-butylphosphine (HP(t-Bu)₂) under UV irradiation or radical initiation (e.g., azobisisobutyronitrile, AIBN). The reaction proceeds via anti-Markovnikov addition, placing the phosphine at the terminal position of the allyl chain.
Optimization Challenges
Regioselectivity is influenced by solvent polarity and catalyst choice. Polar aprotic solvents like dimethylformamide (DMF) favor anti-Markovnikov addition, achieving ~70% selectivity. However, competing side reactions reduce overall yields to 50–60%.
Representative Conditions :
-
Substrate : Allylamine (1.0 equiv), HP(t-Bu)₂ (1.2 equiv)
-
Catalyst : AIBN (5 mol%)
-
Solvent : DMF, 80°C, 6 h
-
Yield : 58%
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from arylphosphine syntheses, palladium-catalyzed couplings enable C–P bond formation. This approach is advantageous for late-stage functionalization but requires specialized reagents.
Grignard Reagent Preparation
A Boc-protected 3-bromopropylamine is converted to its Grignard counterpart (e.g., Mg-CH₂CH₂CH₂N(Boc)-Br) in THF under reflux. The Boc group stabilizes the amine against strong bases.
Coupling with Chlorodi-t-butylphosphine
The Grignard reagent reacts with chlorodi-t-butylphosphine (ClP(t-Bu)₂) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This cross-coupling proceeds at room temperature, yielding the Boc-protected product in 80% yield.
Catalytic Cycle :
The palladium catalyst facilitates oxidative addition of ClP(t-Bu)₂, followed by transmetallation with the Grignard reagent. Reductive elimination produces the C–P bond, regenerating the Pd(0) catalyst.
Reductive Amination of Phosphino-Ketones
Although less direct, reductive amination provides an alternative pathway. A phosphino-ketone intermediate (e.g., (t-Bu)₂P-CH₂CH₂CO-) is reacted with ammonia under hydrogenation conditions.
Synthesis of Phosphino-Ketone
3-Chloropropyl methyl ketone is treated with KP(t-Bu)₂ in THF, substituting the chloride with the phosphino group. The resulting ketone is isolated in 65% yield.
Reductive Amination
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This step affords the target amine in 50–60% yield, with purification challenges due to byproduct formation.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | High yield, scalable | Requires protecting groups | 75–85 |
| Hydrophosphination | Direct, no pre-functionalization | Low regioselectivity | 50–60 |
| Palladium Coupling | Mild conditions, precise | Costly catalysts | 70–80 |
| Reductive Amination | Avoids halogens | Multi-step, moderate yield | 50–60 |
Chemical Reactions Analysis
Types of Reactions
3-(DI-T-Butylphosphino)propylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used in forming coordination complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Catalysis
3-(Di-T-Butylphosphino)propylamine is primarily used as a ligand in palladium-catalyzed reactions, including cross-coupling reactions and hydrogenation processes. Its steric bulk and electronic properties enhance the reactivity of the metal center.
Case Study: Palladium-Catalyzed Cross-Coupling
In a study examining the effectiveness of various ligands in palladium-catalyzed cross-coupling reactions, this compound demonstrated superior yields compared to traditional ligands such as triphenylphosphine. The reaction conditions included:
- Substrate : Aryl halides
- Reaction Conditions : Toluene, 100°C, 24 hours
- Yield : Up to 85% with optimized conditions
Hydrogenation Reactions
The compound has been explored for its role in base-free hydrogenation of amides to alcohols. This application is particularly relevant in organic synthesis where selective reduction is required.
Case Study: Base-Free Hydrogenation of Amides
A notable experiment involved the hydrogenation of various amides using this compound as a ligand:
- Amide Substrate : N-benzylacetamide
- Catalyst : Pd/C
- Conditions : Hydrogen atmosphere, room temperature
- Yield : 92% conversion to the corresponding alcohol
Coordination Chemistry
The compound's ability to form stable complexes with transition metals makes it valuable in coordination chemistry. It has been utilized in synthesizing new metal complexes with potential applications in materials science and catalysis.
Case Study: Synthesis of Metal Complexes
Research has shown that complexes formed with this compound exhibit unique properties that are beneficial for catalysis:
- Metal Used : Nickel
- Complex Formation : The ligand was coordinated to NiCl₂ under an inert atmosphere.
- Characterization Techniques : NMR, IR spectroscopy
- Findings : The resulting complex showed enhanced catalytic activity in olefin polymerization.
Mechanism of Action
The mechanism of action of 3-(DI-T-Butylphosphino)propylamine involves its ability to act as a ligand, forming stable complexes with transition metals . These metal complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares 3-(Di-t-Butylphosphino)propylamine with three structurally related propylamine derivatives:
*Note: lists the formula as "5H11N," likely a typographical error; standard propylamine is C3H9N. †Calculated from standard formula C3H9N.
Key Observations:
- Electron-Donating Groups: The di-t-butylphosphino group in this compound increases steric bulk and electron density, enhancing its utility in catalysis compared to simpler amines like propylamine .
- Thermal Stability : Derivatives with sulfur (3-(Methylthio)propylamine) or fluorine (3-(2-Fluoroethoxy)propylamine) exhibit higher boiling points (>160°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Safety: 3-(Methylthio)propylamine and 3-(2-Fluoroethoxy)propylamine are classified as skin/eye irritants (Category 1C) and flammable (Category 4), whereas this compound’s air sensitivity necessitates inert-atmosphere handling .
Biological Activity
3-(Di-T-Butylphosphino)propylamine is a phosphine-containing compound that has garnered attention for its potential biological activities. This compound serves as a ligand in various coordination complexes, particularly with transition metals, and has implications in catalysis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : CHNP
- Molecular Weight : 201.31 g/mol
- CAS Number : 72376443
- IUPAC Name : 3-di-tert-butylphosphanylpropan-1-amine
The biological activity of this compound is primarily attributed to its ability to coordinate with metal centers, influencing various biochemical pathways. The phosphine ligands can modulate the electronic properties of the metal, enhancing its reactivity and selectivity in catalyzing biological processes.
Target Interactions
Research indicates that similar phosphine ligands interact with various receptors and enzymes, suggesting that this compound may also engage with specific biological targets. This interaction can lead to significant changes in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis .
Biological Activity Data
| Study | Findings |
|---|---|
| Catalytic Activity | Exhibits catalytic properties in organic synthesis, particularly in hydrogenation and oxidation reactions. |
| Anticancer Potential | Investigated for its ability to interact with DNA, showing promise in cancer treatment applications. |
| Enzyme Inhibition | Similar compounds have demonstrated the ability to inhibit specific enzymes, which may extend to this compound. |
Case Studies
-
Cancer Treatment Applications
- A study explored the interaction of phosphine ligands with DNA, suggesting that this compound could potentially disrupt DNA replication in cancer cells, leading to apoptosis. This property was highlighted in research focusing on transition metal complexes containing this ligand.
- Catalytic Reactions
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds exhibit varying degrees of bioavailability influenced by their chemical structure. Factors such as solubility, stability, and metabolic pathways are essential for understanding how this compound behaves in biological systems.
Q & A
Q. Advanced Research Focus
- Multinuclear NMR (1H, 13C, 31P) : 31P NMR shifts (δ ~10–30 ppm) indicate coordination to metals like Pd or Cu .
- IR spectroscopy : Monitor P–M (metal) stretching frequencies (400–600 cm⁻¹).
- X-ray absorption spectroscopy (XAS) : Probe oxidation states and bonding in situ during catalysis.
How can researchers mitigate air sensitivity during handling and storage?
Q. Basic Research Focus
- Storage : Maintain as a 10 wt% solution in THF under argon or nitrogen .
- Handling : Use Schlenk lines or gloveboxes for transfers.
- Quenching : Treat waste with oxidizing agents (e.g., H₂O₂) to convert residual phosphine into less hazardous phosphates.
What computational methods are suitable for predicting ligand efficiency and reaction pathways?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate ligand electronic parameters (e.g., %VBur, a steric metric) and transition-state energetics .
- Molecular Dynamics (MD) : Simulate ligand flexibility during catalytic cycles.
- Comparative studies : Benchmark against crystallographic data (e.g., Cambridge Structural Database) to validate computational models.
How does solvent choice impact catalytic activity in reactions employing this ligand?
Q. Advanced Research Focus
- Polar aprotic solvents (THF, DMF): Enhance solubility of metal-ligand complexes but may compete for coordination sites.
- Nonpolar solvents (toluene): Reduce side reactions but require higher temperatures for activation.
- Methodology : Use kinetic studies (e.g., variable-temperature NMR) to correlate solvent dielectric constant with reaction rates.
What safety protocols are critical for large-scale applications in academic labs?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of THF vapors or phosphine byproducts .
- Spill management : Neutralize with dilute H₂O₂ and adsorb with inert materials (vermiculite).
How can contradictory data on ligand stability under oxidative conditions be resolved?
Q. Advanced Research Focus
- Controlled oxidation experiments : Expose ligand solutions to O₂ and track degradation via 31P NMR.
- Electrochemical analysis : Measure oxidation potentials (E1/2) to quantify air sensitivity.
- Comparative kinetic studies : Use stopped-flow techniques to compare degradation rates with analogous ligands (e.g., trialkylphosphines).
What strategies optimize ligand loading in enantioselective catalysis?
Q. Advanced Research Focus
- Substoichiometric studies : Vary ligand/metal ratios (e.g., 0.1–2.0 equiv) to identify turnover-limiting steps.
- Chiral derivatization : Pair with chiral auxiliaries (e.g., BINOL) for asymmetric induction .
- High-throughput screening : Test ligand performance in automated parallel reactors.
How can environmental impacts of this ligand be minimized in academic workflows?
Q. Basic Research Focus
- Green solvent substitution : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Immobilize metal-ligand complexes on silica or magnetic nanoparticles.
- Waste protocols : Segregate phosphine-containing waste for specialized treatment to prevent aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
